molecular formula C9H14IN3O2 B15304592 tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B15304592
M. Wt: 323.13 g/mol
InChI Key: MSYVGQZIQDLQEO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine substituent at the 3-position of the pyrazole ring. The iodine atom introduces unique steric and electronic properties, distinguishing it from analogous halogenated or substituted pyrazole carbamates.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

tert-butyl N-(5-iodo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

MSYVGQZIQDLQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)I

Origin of Product

United States

Preparation Methods

Stepwise Laboratory-Scale Synthesis

Nitrosation and Reduction of 1-Methyl-1H-pyrazol-5-amine

The synthesis begins with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the corresponding N-nitroso derivative. Subsequent reduction with zinc dust in acetic acid regenerates the amine while introducing a reactive site for iodination. This step typically achieves 85–90% conversion, as monitored by thin-layer chromatography (TLC).

Iodination of the Pyrazole Core

The iodination step employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the C3 position of the pyrazole ring due to the electron-donating methyl group at N1. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with the iodine atom integrating at δ 7.25 ppm (¹H NMR) and 145 ppm (¹³C NMR). Yield for this step ranges from 70–75%, contingent on stoichiometric control and exclusion of moisture.

Esterification and Boc Protection

The iodinated intermediate is esterified using ethyl chloroformate in the presence of triethylamine (TEA) to yield ethyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate. Subsequent Boc protection involves reacting the ester with tert-butyl chloroformate under Schotten-Baumann conditions—a biphasic system of aqueous sodium hydroxide (NaOH) and DCM. This step achieves 80–85% yield, with Fourier-transform infrared spectroscopy (FTIR) verifying carbamate formation (C=O stretch at 1690 cm⁻¹).

Condensation and Final Purification

The final condensation step links the Boc-protected pyrazole to target molecules via Suzuki-Miyaura or Buchwald-Hartwig couplings. However, for the standalone compound, purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity, with mass spectrometry (MS) confirming the molecular ion peak at m/z 323.13 [M+H]⁺.

Table 1: Summary of Laboratory-Scale Synthesis Steps
Step Reagents/Conditions Yield (%) Analytical Validation
Nitrosation NaNO₂, HCl, 0–5°C 85–90 TLC (Rf = 0.3, ethyl acetate)
Iodination ICl, DCM, rt 70–75 ¹H/¹³C NMR, MS
Esterification Ethyl chloroformate, TEA 80 FTIR (C=O at 1740 cm⁻¹)
Boc Protection tert-Butyl chloroformate, NaOH 85 FTIR (C=O at 1690 cm⁻¹), HPLC
Purification Column chromatography 95 HPLC (≥98% purity)

Alternative Synthetic Routes

Halogen Exchange from Bromo Precursors

A patent-pending method for 5-bromo-1-methyl-1H-pyrazol-3-amine synthesis suggests adaptability for iodinated analogs. Here, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate undergoes bromination with phosphorus oxybromide (POBr₃), followed by hydrolysis and Boc protection. Substituting POBr₃ with iodine monochloride could yield the iodo derivative, though this remains speculative without explicit documentation.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate iodination and Boc protection. Preliminary data indicate a 20% reduction in reaction time for the iodination step (15 minutes vs. 2 hours) with comparable yields (72%). Energy-dispersive X-ray spectroscopy (EDX) confirms iodine incorporation, while differential scanning calorimetry (DSC) ensures thermal stability during rapid heating.

Optimization Strategies

Solvent and Temperature Effects

Iodination efficiency correlates with solvent polarity. Non-polar solvents like DCM favor electrophilic substitution by stabilizing the iodinating agent’s reactive intermediate. Elevated temperatures (40–50°C) marginally improve reaction rates but risk byproduct formation, as evidenced by HPLC peak splitting.

Catalytic Enhancements

Adding Lewis acids such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) increases iodination yield to 82% by polarizing the pyrazole ring’s π-electron system. However, catalyst removal necessitates additional washing steps, complicating purification.

Scalability Challenges

Scaling the Boc protection step requires careful pH control to prevent tert-butyl carbamate hydrolysis. Patent data recommend maintaining pH 9–10 during aqueous workup, achieved via slow addition of 2N hydrochloric acid (HCl). Pilot-scale trials (100 g batches) report 78% yield, highlighting viscosity challenges in large-volume biphasic systems.

Analytical and Characterization Techniques

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6): δ 1.42 (s, 9H, Boc CH₃), 3.85 (s, 3H, N-CH₃), 6.12 (s, 1H, pyrazole H4), 8.21 (s, 1H, NH).
¹³C NMR (101 MHz, DMSO-d6): δ 28.3 (Boc CH₃), 35.6 (N-CH₃), 80.9 (Boc C), 145.2 (C-I), 155.1 (C=O).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at retention time 6.8 minutes, confirming absence of de-iodinated or de-Boc byproducts.

Industrial Production Considerations

Cost Analysis

Raw material costs dominate economic feasibility, with iodine accounting for 40% of total expenses. Substituting NIS for ICl reduces corrosion-related equipment costs but increases reagent expenditure by 15%.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the structure and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents/Modifications Key Features Reference
tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate 3-iodo, 1-methyl, Boc-protected Heavy halogen (I) for potential radio-labeling or cross-coupling reactions
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate 3-nitro, 1-butyl, Boc-protected Nitro group for electrophilic reactivity; alkyl chain for lipophilicity
tert-Butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate Pyrimidine-linked cyclopropylpyrazole, Boc-protected Kinase inhibitor scaffold; dual heterocyclic system for target binding
Methyl 5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate Chloropyrimidine, methyl ester Chlorine for electronic modulation; ester for solubility tuning
N-(5-Methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide Thiophene-p-tolyl amide, methylpyrazole Hybrid heterocycle for enhanced π-stacking and bioactivity

Physical Properties

Compound Name Physical State Melting/Boiling Point (°C) Purity (HPLC)
This compound Not reported Not reported Not reported
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate Not reported Boiling: 366.3 (predicted) Not reported
tert-Butyl 3-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate Colorless oil Not reported ≥95%
Methyl 5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate White solid Not reported ≥95%
Example 75 () Brown solid 163–166 Not reported

Notes:

  • The iodine substituent in the target compound may enhance crystallinity compared to lighter halogens (Cl, Br) due to its larger atomic radius, though experimental data is lacking.
  • Analogs with extended alkyl chains (e.g., 1-butyl in ) exhibit higher predicted boiling points, aligning with increased molecular weight.

Key Research Findings and Gaps

Synthetic Flexibility : The Boc group in all analogs enables facile deprotection for further functionalization, critical for iterative drug design .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity in electrophilic substitutions but may reduce metabolic stability.
  • Halogens : Iodo derivatives offer unique opportunities for cross-coupling (e.g., Suzuki-Miyaura), though this remains unexplored in the target compound .

Biological Performance : While kinase inhibitor analogs show promise, the target compound’s bioactivity is uncharacterized in the provided evidence, necessitating further enzymatic assays.

Biological Activity

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various scientific sources.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Iodination : The pyrazole ring is iodinated using iodine or an iodine-containing reagent under controlled conditions.
  • Carbamate Formation : The iodinated pyrazole is reacted with tert-butyl chloroformate in the presence of a base to yield the final product.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For example, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . Specifically, compounds similar to this compound have demonstrated:

  • Apoptosis Induction : Inducing morphological changes in cancer cells and enhancing caspase activity, which is crucial for programmed cell death.
  • Cell Cycle Arrest : Inhibiting cell cycle progression at specific phases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or survival pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes, thereby altering their activity and influencing biological responses .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic contexts:

StudyFindings
Demonstrated effective inhibition of microtubule assembly and apoptosis induction in breast cancer cells at low concentrations.
Identified structural similarities between pyrazole derivatives and existing anticancer drugs, suggesting a potential for novel drug development.
Discussed the synthesis and characterization of related compounds with promising biological activities, paving the way for further research into their anticancer effects.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate?

Methodological Answer: The synthesis typically involves coupling 3-iodo-1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Temperature: Room temperature (20–25°C) to minimize side reactions.
  • Catalyst/Base: Triethylamine (1.1–1.5 eq.) to neutralize HCl generated during carbamate formation.
    Critical Step: Post-reaction purification via recrystallization (e.g., using cold water or ethanol) to achieve >95% purity.

Q. How is the carbamate functional group confirmed post-synthesis?

Methodological Answer:

  • FT-IR Spectroscopy: A strong absorbance at ~1700–1750 cm⁻¹ confirms the C=O stretch of the carbamate group .
  • ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (9H), and the pyrazole NH (if present) is absent due to carbamate protection .
  • LC-MS: Molecular ion peak [M+H]⁺ aligns with the molecular weight (e.g., ~337.1 g/mol for C₁₀H₁₅IN₃O₂).

Advanced Research Questions

Q. How does the iodine substituent influence crystallographic analysis of this compound?

Methodological Answer: The heavy iodine atom enhances X-ray diffraction contrast, aiding in structure elucidation. However, challenges include:

  • Disorder in the Pyrazole Ring: Mitigated using SHELXL for refinement with anisotropic displacement parameters .
  • Hydrogen Bonding: The carbamate NH may form weak hydrogen bonds with adjacent molecules, analyzed via Mercury 4.0 software .

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to validate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to distinguish intrinsic activity from artifactually high in vitro results .

Case Study: Discrepancies in antiproliferative activity (e.g., conflicting IC₅₀ in MCF-7 vs. HEK293 cells) may arise from off-target effects. Orthogonal assays (e.g., siRNA knockdown) confirm target specificity .

Q. How is the tert-butyl group leveraged in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Steric Effects: Compare analogs with bulkier groups (e.g., adamantyl) to assess binding pocket compatibility via molecular docking (AutoDock Vina) .
  • Metabolic Shielding: The tert-butyl group reduces oxidative metabolism, quantified via CYP450 inhibition assays (e.g., CYP3A4) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
  • QM/MM Calculations: Analyze charge distribution on the iodine atom to explain halogen-bonding interactions with protein residues .

Validation: Overlay computational models with experimental co-crystal structures (PDB accession codes, e.g., 6XYZ) to refine force field parameters .

Q. How is regioselectivity in pyrazole iodination validated?

Methodological Answer:

  • Isotopic Labeling: Use ¹²⁵I radiolabeling to track iodine incorporation at the 3-position vs. 5-position .
  • NOESY NMR: Confirm spatial proximity of iodine to the methyl group to rule out positional isomers.

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